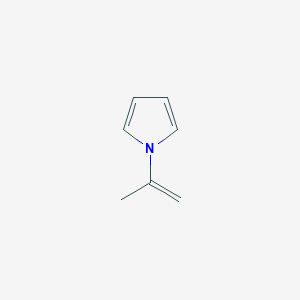
1H-Pyrrole, 1-(1-methylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 1-(1-methylethenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of an isopropenyl group attached to the nitrogen atom of the pyrrole ring. The molecular formula of 1H-Pyrrole, 1-(1-methylethenyl)- is C7H9N.
準備方法
The synthesis of 1H-Pyrrole, 1-(1-methylethenyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. The specific conditions and catalysts used can vary depending on the desired purity and scale of production.
化学反応の分析
1H-Pyrrole, 1-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring can be replaced by other substituents using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrrole-2-carboxylic acid derivatives, while substitution reactions can yield various substituted pyrroles.
科学的研究の応用
1H-Pyrrole, 1-(1-methylethenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrole, 1-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
1H-Pyrrole, 1-(1-methylethenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-methyl-: This compound has a methyl group attached to the nitrogen atom instead of an isopropenyl group. It exhibits different chemical reactivity and applications.
1H-Pyrrole, 1-(phenylmethyl)-: This compound has a benzyl group attached to the nitrogen atom, leading to distinct properties and uses in organic synthesis.
The uniqueness of 1H-Pyrrole, 1-(1-methylethenyl)- lies in its specific functional group, which imparts unique chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
258832-42-7 |
|---|---|
分子式 |
C7H9N |
分子量 |
107.15 g/mol |
IUPAC名 |
1-prop-1-en-2-ylpyrrole |
InChI |
InChI=1S/C7H9N/c1-7(2)8-5-3-4-6-8/h3-6H,1H2,2H3 |
InChIキー |
WIZPWTOFPFQRKV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)N1C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)
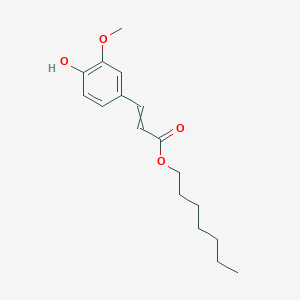
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
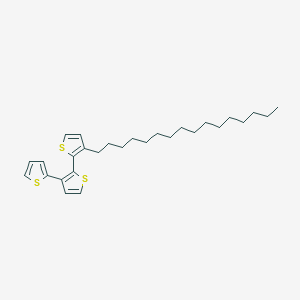
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)
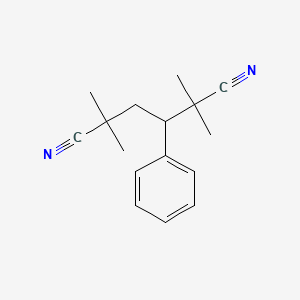
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
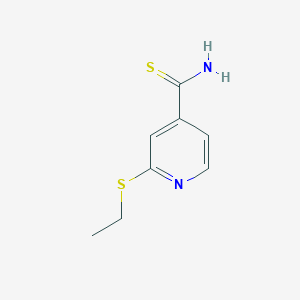
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
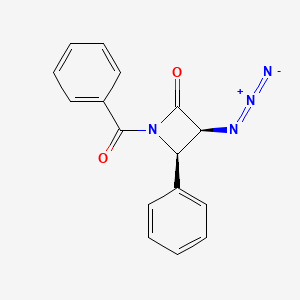
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)
